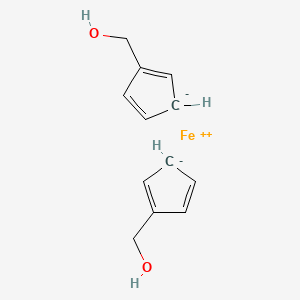

Ferrocene, 1,1'-bis(hydroxymethyl)-

Description

Significance of Ferrocene (B1249389) Derivatives in Organometallic Chemistry

Ferrocene, an organometallic compound with the formula Fe(C₅H₅)₂, consists of an iron atom sandwiched between two parallel cyclopentadienyl (B1206354) (Cp) rings. prezi.comwikipedia.org Its discovery in 1951 marked a pivotal moment in the history of chemistry, leading to the establishment of modern organometallic chemistry. prezi.comwikipedia.orgbiomedpharmajournal.org The unique "sandwich" structure of ferrocene provides it with remarkable stability, interesting electronic properties, and versatile reactivity, making it a cornerstone of research. prezi.comnih.gov

Ferrocene derivatives, which are formed by substituting one or both of the cyclopentadienyl rings, have garnered significant attention across various scientific disciplines. biomedpharmajournal.orgnih.gov These derivatives often exhibit enhanced solubility, modified reactivity, and improved biological activity compared to the parent ferrocene. biomedpharmajournal.org Their applications are extensive, spanning catalysis, materials science, and molecular electronics. prezi.combiomedpharmajournal.org In catalysis, for instance, chiral ferrocenyl phosphines are crucial ligands in transition-metal-catalyzed reactions, with some finding industrial use in the synthesis of pharmaceuticals and agrochemicals. wikipedia.org The robustness and redox properties of ferrocene and its derivatives also make them valuable as precursors to materials and as redox standards in electrochemistry. wikipedia.org

Rationale for Investigation of Di-functionalized Ferrocene Scaffolds

The investigation into di-functionalized ferrocene scaffolds, particularly those with substituents on both cyclopentadienyl rings (1,1'-disubstituted), is driven by the desire to create molecules with specific and tunable properties. mdpi.comrsc.org The 1,1'-disubstitution pattern allows for the introduction of two functional groups in a well-defined spatial arrangement, providing a robust yet flexible backbone. mdpi.comnih.gov This arrangement is crucial for the design of bidentate ligands, which can coordinate to a metal center in various orientations, influencing the outcome of catalytic reactions. mdpi.comnih.gov

The ability to introduce different functional groups onto the ferrocene core allows for the fine-tuning of electronic and steric properties. rsc.orgnsf.gov For example, modifying the substituents on 1,1'-bis(phosphino)ferrocene ligands can impact the reactivity and coordination mode of the resulting metal complexes. nsf.gov This tunability is essential for developing highly efficient and selective catalysts for a wide range of chemical transformations. researchgate.netacs.org Furthermore, the di-functionalized scaffold is a key component in the construction of supramolecular assemblies and polymers where the ferrocene unit imparts unique redox and physical properties. cmu.edursc.org

Positioning of 1,1'-Bis(hydroxymethyl)ferrocene as a Versatile Synthetic Building Block

Among the various di-functionalized ferrocenes, 1,1'-Bis(hydroxymethyl)ferrocene stands out as a particularly versatile synthetic building block. prezi.combiomedpharmajournal.orgacs.org The two hydroxymethyl groups are reactive functionalities that can be readily transformed into a wide array of other chemical groups. thieme-connect.com This versatility allows for the synthesis of more complex ferrocene derivatives with tailored properties for specific applications.

For instance, 1,1'-bis(hydroxymethyl)ferrocene can undergo nucleophilic addition reactions with alkynes to form diethenyl ethers, which are valuable monomers for the synthesis of ferrocene-containing polymers. thieme-connect.com The ability to easily modify the hydroxyl groups makes this compound a key starting material for creating new ligands, redox-active materials, and biologically active molecules. biomedpharmajournal.orgacs.org Its role as a precursor simplifies the synthesis of otherwise difficult-to-prepare ferrocene derivatives, making it a cornerstone in the exploration of ferrocene chemistry. nih.gov

Overview of Research Trajectories and Academic Relevance

The academic relevance of 1,1'-bis(hydroxymethyl)ferrocene is underscored by its widespread use in fundamental and applied research. Current research trajectories involving this compound are diverse and impactful. In materials science, it serves as a crucial monomer for the synthesis of novel ferrocene-containing polymers and redox-active materials with potential applications in energy storage and sensors. cmu.edumdpi.com

In the field of catalysis, derivatives of 1,1'-bis(hydroxymethyl)ferrocene are explored as ligands for various metal-catalyzed reactions, aiming to improve catalytic efficiency and selectivity. acs.orgchemicalbook.comelsevierpure.com The development of new synthetic methodologies for the functionalization of this scaffold continues to be an active area of research, expanding the toolbox available to chemists for creating novel molecular architectures. acs.orgchemrxiv.org The ongoing investigation into the properties and applications of 1,1'-bis(hydroxymethyl)ferrocene and its derivatives highlights its enduring importance in advancing the frontiers of organometallic chemistry and related fields.

Data Tables

Table 1: Physicochemical Properties of Ferrocene

| Property | Value |

| Molecular Formula | C₁₀H₁₀Fe |

| Molar Mass | 186.03 g/mol |

| Appearance | Orange crystalline solid |

| Melting Point | 172-174 °C |

| Boiling Point | 249 °C |

| Solubility | Insoluble in water; soluble in many organic solvents |

Source: chemicalbook.comamericanelements.com

Table 2: Physicochemical Properties of 1,1'-Bis(hydroxymethyl)ferrocene

| Property | Value |

| Molecular Formula | C₁₂H₁₄FeO₂ |

| Molar Mass | 246.08 g/mol |

| Melting Point | 105-107 °C |

| CAS Number | 1291-48-1 |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H14FeO2 |

|---|---|

Molecular Weight |

246.08 g/mol |

IUPAC Name |

cyclopenta-1,4-dien-1-ylmethanol;iron(2+) |

InChI |

InChI=1S/2C6H7O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-4,7H,5H2;/q2*-1;+2 |

InChI Key |

AQUSAQRCJHSYBO-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1C=CC(=C1)CO.[CH-]1C=CC(=C1)CO.[Fe+2] |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Bis Hydroxymethyl Ferrocene and Its Primary Derivatives

Nucleophilic Addition Reactions of Hydroxyl Groups

The hydroxyl moieties of 1,1'-Bis(hydroxymethyl)ferrocene can act as nucleophiles, participating in addition reactions with various electrophiles. thieme-connect.comresearchgate.netthieme-connect.com

A significant application of the nucleophilic character of 1,1'-Bis(hydroxymethyl)ferrocene is its reaction with alkynes to form ferrocene (B1249389) diethenyl ethers. thieme-connect.comresearchgate.netthieme-connect.com This base-catalyzed addition is an atom-economical method for creating these valuable monomers. thieme-connect.comresearchgate.net The reaction conditions can be tailored depending on the specific alkyne used. For example, the reaction with acetylene (B1199291) and propyne (B1212725) is typically carried out in the presence of a strong base like potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. thieme-connect.comresearchgate.netthieme-connect.com In contrast, the addition to more activated alkynes such as alkyl propiolates and acylacetylenes can be achieved under milder conditions using a less aggressive base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in dichloromethane (B109758) at room temperature. thieme-connect.comresearchgate.netthieme-connect.com These reactions generally proceed with high yields, ranging from 73% to 98%. thieme-connect.comresearchgate.netthieme-connect.com

Table 1: Synthesis of Ferrocene Diethenyl Ethers

| Alkyne | Catalyst/Solvent | Temperature (°C) | Time (h) | Product Yield (%) |

|---|---|---|---|---|

| Acetylene | KOH/DMSO | 70–80 | 1–3 | 73-98 |

| Propyne | KOH/DMSO | 70 | 12 | 73-98 |

| Phenylethyne | KOH/DMSO | 20–25 | 48 | 73-98 |

| Alkylpropiolates | DABCO/CH₂Cl₂ | 20–25 | 0.5 | 73-98 |

| Acylacetylenes | DABCO/CH₂Cl₂ | 20–25 | 0.5 | 73-98 |

Beyond the synthesis of diethenyl ethers, the hydroxyl groups of 1,1'-Bis(hydroxymethyl)ferrocene can be converted into other types of ethers. For instance, refluxing 1,1'-Bis(hydroxymethyl)ferrocene in methanol (B129727) with an acid catalyst leads to the formation of 1,1'-bis(methoxymethyl)ferrocene. researchgate.net This reaction demonstrates the versatility of the hydroxyl groups in forming ether linkages under acidic conditions.

The synthesis of 1,1'-bis(hydroxymethyl)ferrocene serves as a critical entry point to a diverse range of disubstituted ferrocene derivatives. This section details the primary synthetic routes to the parent diol and its subsequent conversion into key intermediates such as esters, ethers, and halogenated and sulfonyl-linked derivatives. Furthermore, it explores the application of green chemistry principles in these syntheses and addresses the practical considerations for scaling up these processes for research applications.

Synthetic Routes to 1,1'-Bis(hydroxymethyl)ferrocene

A prevalent and efficient method for the preparation of 1,1'-bis(hydroxymethyl)ferrocene involves the reduction of 1,1'-diacetylferrocene. This transformation is commonly achieved using sodium borohydride (B1222165) in an alcoholic solvent.

The synthesis of the starting material, 1,1'-diacetylferrocene, can be accomplished through the Friedel-Crafts acylation of ferrocene with acetyl chloride. pku.edu.cn The subsequent reduction of the diketone to the corresponding diol is a standard procedure in organic synthesis. For instance, acetylferrocene (B1663952) can be reduced to (1-hydroxyethyl)ferrocene in high yield using sodium borohydride in methanol. researchgate.net A similar strategy is applied to 1,1'-diacetylferrocene to yield 1,1'-bis(hydroxymethyl)ferrocene.

Key Reactions for Derivative Synthesis

The hydroxyl groups of 1,1'-bis(hydroxymethyl)ferrocene are reactive sites that allow for a variety of subsequent transformations, leading to the formation of a wide array of functionalized ferrocene derivatives.

Esterification and Etherification Reactions

Esterification: The diol, 1,1'-bis(hydroxymethyl)ferrocene, can be readily converted to its corresponding diester, 1,1'-bis(acetoxymethyl)ferrocene, through reaction with acetic anhydride (B1165640). srce.hr This reaction is typically carried out in the presence of a base, such as pyridine, to facilitate the acylation of the hydroxyl groups. The Fischer esterification, a classic method for ester formation from carboxylic acids and alcohols under acidic catalysis, provides a general framework for this type of transformation. masterorganicchemistry.comyoutube.com The reaction equilibrium can be shifted towards the product ester by using an excess of the acylating agent or by removing the water formed during the reaction. masterorganicchemistry.com

Etherification: A notable and atom-economical method for the synthesis of ferrocene diethenyl ethers involves the direct base-catalyzed nucleophilic addition of 1,1'-bis(hydroxymethyl)ferrocene to various acetylenes. researchgate.net This reaction has been successfully demonstrated with a range of alkynes, affording the corresponding diethenyl ethers in good to excellent yields. researchgate.net The reaction conditions are tailored to the specific alkyne used.

| Alkyne | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetylene | KOH/DMSO | 70-80 | 1-3 | 73-98 | researchgate.net |

| Propyne | KOH/DMSO | 70 | 12 | 73-98 | researchgate.net |

| Phenylethyne | KOH/DMSO | 20-25 | 48 | 73-98 | researchgate.net |

| Alkylpropiolates | DABCO/CH2Cl2 | 20-25 | 0.5 | 73-98 | researchgate.net |

| Acylacetylenes | DABCO/CH2Cl2 | 20-25 | 0.5 | 73-98 | researchgate.net |

Conversion to Halogenated or Azido Derivatives for Further Coupling

The conversion of the hydroxyl groups to more reactive leaving groups, such as halogens or azides, opens up pathways for further functionalization through nucleophilic substitution and coupling reactions.

Halogenated Derivatives: 1,1'-Bis(chloromethyl)ferrocene can be synthesized from 1,1'-bis(hydroxymethyl)ferrocene, likely through reaction with a chlorinating agent like thionyl chloride or a related reagent. This dihalide is a valuable precursor for the synthesis of other derivatives, such as 1,1'-bis[(diphenylphosphino)methyl]ferrocene (dpmf), which is prepared by reacting 1,1'-bis(chloromethyl)ferrocene with lithium diphenylphosphide (LiPPh2). rsc.org

Azido Derivatives: The compound 1,1'-bis(azidomethyl)ferrocene has been reported, suggesting a synthetic route from a corresponding dihalide or directly from the diol. mit.edu Azido-functionalized ferrocenes are useful intermediates, for example, in "click" chemistry reactions.

Generation of Sulfonyl-Linked Ferrocene Derivatives

A series of 1,1'-bis(sulfonyl)ferrocene compounds can be prepared, which serve as precursors to sulfonamides and other sulfonyl-linked derivatives. nih.gov The synthetic sequence typically begins with the treatment of ferrocene with chlorosulfonic acid in the presence of acetic anhydride to yield the 1,1'-bis(sulfonato)ferrocene ammonium (B1175870) salt after treatment with ammonium hydroxide. nih.gov This salt is then converted to the more reactive 1,1'-ferrocenedisulfonyl chloride by reacting it with phosphorus pentachloride (PCl5) in a chlorinated solvent like dichloromethane. nih.gov The resulting 1,1'-ferrocenedisulfonyl chloride can then be reacted with various amines to form mono- or bis-sulfonamides, depending on the reaction stoichiometry and conditions. nih.govrsc.org

| Precursor | Reagent | Product | Reference |

| Ferrocene | 1. Chlorosulfonic acid, Acetic Anhydride2. Ammonium hydroxide | 1,1'-Bis(sulfonato)ferrocene ammonium salt | nih.gov |

| 1,1'-Bis(sulfonato)ferrocene ammonium salt | Phosphorus pentachloride (PCl5) | 1,1'-Ferrocenedisulfonyl chloride | nih.gov |

| 1,1'-Ferrocenedisulfonyl chloride | Primary amines | Mono- or bis-sulfonamides | nih.gov |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of ferrocene derivatives is an area of growing interest, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. While specific green syntheses for 1,1'-bis(hydroxymethyl)ferrocene are not extensively detailed in the provided search results, general strategies for greener ferrocene chemistry can be applied. These include the use of solvent-free reaction conditions, microwave-assisted synthesis, and the use of more environmentally benign solvents like deep eutectic solvents. For example, the acylation of ferrocene has been made more eco-friendly by replacing mineral acids with polymeric acid catalysts and employing microwave heating.

Scalability Considerations for Research Applications

The scalability of synthetic routes is a crucial factor for their practical application in research and development. For the synthesis of 1,1'-bis(hydroxymethyl)ferrocene and its derivatives, several aspects point towards good scalability. The starting materials, such as ferrocene and acetylating agents, are commercially available and relatively inexpensive. The reduction of 1,1'-diacetylferrocene with sodium borohydride is a robust and high-yielding reaction that is generally scalable. Furthermore, some synthetic procedures for related ferrocene derivatives have been described as being conducted on a "relatively large scale" and as "high yielding," suggesting that the synthesis of 1,1'-bis(hydroxymethyl)ferrocene and its primary derivatives can be adapted for the production of gram-scale quantities needed for many research applications. ibm.com

Advanced Spectroscopic and Structural Elucidation of 1,1 Bis Hydroxymethyl Ferrocene and Its Derivatives

X-ray Crystallographic Analysis for Solid-State Structure Determination

Analysis of Molecular Conformations and Packing

The crystal structure of a derivative, 1,1'-bis(2-methoxycarbonyl-2-methylpropyl)ferrocene, reveals that the iron atom is situated on an inversion center. nih.gov This leads to a staggered conformation of the ferrocene (B1249389) moiety. nih.gov The average iron-to-carbon bond length of the cyclopentadienyl (B1206354) (Cp) rings is 2.045(4) Å, which is consistent with other disubstituted ferrocenes. nih.gov Notably, the Fe-C bond involving the substituted carbon atom is slightly elongated at 2.0521(17) Å, an effect attributed to the inductive influence of the methylene (B1212753) group on the Cp ring. nih.gov

In the solid state, the molecular packing of 1,1'-bis(2-methoxycarbonyl-2-methylpropyl)ferrocene is primarily governed by van der Waals forces, with no other significant intermolecular interactions observed. nih.gov

| Crystal Data for 1,1'-bis(2-methoxycarbonyl-2-methylpropyl)ferrocene | |

| Formula | [Fe(C₁₁H₁₅O₂)₂] |

| Molecular Weight | 414.31 |

| Crystal System | Triclinic |

| Space Group | P1 |

| Z | 1 |

| Dx (Mg m⁻³) | 1.323 |

| F(000) | 220 |

| Data Source | nih.gov |

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the crystal structure of ferrocene-peptide conjugates, for instance, extensive intermolecular hydrogen bonding is observed, leading to the formation of one-dimensional infinite chains. scholaris.ca While specific data for 1,1'-bis(hydroxymethyl)ferrocene is not detailed in the provided results, the presence of -OH groups strongly suggests that hydrogen bonding would be a dominant intermolecular force, influencing its melting point, solubility, and crystal packing. nist.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

High-Resolution ¹H and ¹³C NMR

The ¹H NMR spectrum of 1,1'-bis(hydroxymethyl)ferrocene would be expected to show distinct signals for the protons on the cyclopentadienyl rings and the hydroxymethyl groups. The protons on the substituted Cp rings typically appear as multiplets, while the methylene protons of the -CH₂OH group would likely be a singlet or a doublet depending on the coupling with the hydroxyl proton. The hydroxyl proton itself may appear as a broad singlet.

For a derivative, 1,1'-bis(2-methoxycarbonyl-2-methylpropyl)ferrocene, the ¹H NMR spectrum in CDCl₃ shows signals at δ 3.97 (d, 8H, for the Cp rings), 3.62 (s, 6H, for the OCH₃ groups), 2.57 (s, 4H, for the CH₂ groups), and 1.08 (s, 12H, for the C(CH₃)₂ groups). researchgate.net

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. For 1,1'-bis(hydroxymethyl)ferrocene, one would anticipate signals for the substituted and unsubstituted carbons of the cyclopentadienyl rings, as well as a signal for the carbon of the hydroxymethyl group. rsc.org In a related ferrocene derivative, N-(3-piperidin-1-ylpropyl)ferrocenamide, the ¹³C NMR signals for the ferrocene moiety are observed, providing a reference for the chemical shifts of substituted ferrocenes. semanticscholar.org

| ¹H NMR Data for 1,1'-bis(2-methoxycarbonyl-2-methylpropyl)ferrocene in CDCl₃ | |

| Chemical Shift (δ, ppm) | Multiplicity |

| 3.97 | d |

| 3.62 | s |

| 2.57 | s |

| 1.08 | s |

| Data Source | researchgate.net |

Two-Dimensional NMR Techniques (e.g., COSY)

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are powerful for establishing connectivity between protons within a molecule. emerypharma.com A COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds. semanticscholar.orgemerypharma.com

For complex ferrocene derivatives, COSY is instrumental in assigning the proton signals of the substituted cyclopentadienyl rings. researchgate.net For example, in the COSY spectrum of a ferrocene-incorporated expanded porphyrin, correlations between the cyclopentadienyl protons and adjacent protons can be clearly identified. researchgate.net This technique would be similarly valuable in unambiguously assigning the proton resonances of 1,1'-bis(hydroxymethyl)ferrocene and its derivatives, confirming the substitution pattern and elucidating the coupling network within the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of the chemical bonds.

The FT-IR spectrum of 1,1'-bis(hydroxymethyl)ferrocene is expected to show characteristic absorption bands for the O-H stretching vibration of the hydroxyl groups, typically in the region of 3200-3600 cm⁻¹. nist.gov Other significant bands would include C-H stretching vibrations of the cyclopentadienyl rings and the methylene groups, as well as vibrations associated with the ferrocene skeleton itself. semanticscholar.org The NIST Chemistry WebBook provides a reference IR spectrum for 1,1'-bis(hydroxymethyl)ferrocene, which can be used for comparison. nist.gov

Raman spectroscopy offers complementary information to FT-IR. For ferrocene and its derivatives, Raman spectra are particularly useful for studying the symmetric vibrations of the molecule, such as the Cp ring breathing mode. wpmucdn.com The position and intensity of Raman bands can be sensitive to the conformation and electronic state of the ferrocene unit. wpmucdn.com For instance, the oxidation of ferrocene to ferrocenium (B1229745) results in significant changes in the Raman spectrum, including the disappearance of the Cp-breathing mode. wpmucdn.com

| Key Vibrational Modes for Ferrocene Derivatives | |

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H Stretch | 3200-3600 |

| C-H Stretch (Cp and CH₂) | 2850-3100 |

| Cp Ring Breathing | ~1100 |

| Fe-Cp Stretch | 400-500 |

| Data Source | nist.govsemanticscholar.orgwpmucdn.comunimelb.edu.au |

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions

The electronic spectrum of ferrocene derivatives, including 1,1'-bis(hydroxymethyl)ferrocene, is characterized by distinct absorption bands in the ultraviolet and visible regions. These absorptions correspond to specific electronic transitions within the molecule. The UV-Vis spectrum of unsubstituted ferrocene typically displays two main absorption bands. researchgate.net A low-energy, weaker band is observed around 440 nm, which is attributed to d-d transitions of the iron center. A more intense band appears in the UV region, below 350 nm, and is assigned to ligand-to-metal charge transfer (LMCT) transitions. researchgate.netup.ac.za

Upon substitution of the cyclopentadienyl (Cp) rings, the positions and intensities of these bands can be altered. For 1,1'-bis(hydroxymethyl)ferrocene, the presence of the -CH₂OH groups, which are weakly electron-withdrawing, is expected to cause a slight shift in these absorption bands compared to unsubstituted ferrocene. The oxidation of ferrocene to the ferrocenium ion results in a significant color change from orange to deep blue, with a new, strong absorption band appearing in the visible region around 620 nm. researchgate.net

Studies on related derivatives, such as potassium 1,1′-bis(sulfonate) ferrocene, show characteristic UV-Vis spectra that confirm the presence of the ferrocene moiety. mdpi.com For instance, the UV-Vis spectrum of this sulfonate derivative in water exhibits specific absorption peaks that are indicative of its electronic structure. mdpi.com Similarly, the electronic transitions of 1,1'-bis(hydroxymethyl)ferrocene are crucial for understanding its photochemical properties and potential applications in areas like photocatalysis and materials science.

Table 1: Typical UV-Vis Absorption Data for Ferrocene and Derivatives

| Compound | Solvent | Absorption Maxima (λmax) | Assignment | Reference |

|---|---|---|---|---|

| Ferrocene | Methanol (B129727) | ~440 nm | d-d transition | researchgate.net |

| Ferrocene | Methanol | ~325 nm | Charge Transfer | researchgate.net |

| Ferrocenium ion | Not specified | ~620 nm | Charge Transfer | researchgate.net |

| Potassium 1,1′-bis(sulfonate) ferrocene | Water | Not specified | Characteristic ferrocene peaks | mdpi.com |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry is an essential tool for determining the molecular weight and confirming the structure of 1,1'-bis(hydroxymethyl)ferrocene. The nominal molecular weight of this compound is approximately 246.08 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing for the determination of the elemental formula, C₁₂H₁₄FeO₂. up.ac.zanih.gov

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺), which can then undergo fragmentation. The mass spectrum of ferrocene itself is dominated by a very stable molecular ion peak at m/z 186. researchgate.net For 1,1'-bis(hydroxymethyl)ferrocene, the molecular ion peak at m/z 246 is expected to be prominent.

The fragmentation pattern provides valuable structural information. As an alcohol, characteristic fragmentation pathways include the loss of a water molecule (H₂O, 18 Da) and cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org Therefore, significant fragment ions in the mass spectrum of 1,1'-bis(hydroxymethyl)ferrocene would likely include:

[M - H₂O]⁺: Loss of one water molecule (m/z 228).

[M - 2H₂O]⁺: Loss of two water molecules (m/z 210).

[M - CH₂OH]⁺: Loss of a hydroxymethyl radical (m/z 215).

[M - 2CH₂OH]⁺: Loss of both hydroxymethyl radicals (m/z 184).

[C₅H₅Fe]⁺: A common fragment in ferrocene derivatives (m/z 121). scirp.org

The relative intensities of these fragment peaks depend on the stability of the resulting ions. chemguide.co.uklibretexts.org The analysis of these patterns is crucial for the unambiguous identification of the compound. uni-saarland.deyoutube.com

Table 2: Predicted Mass Spectrometry Data for 1,1'-Bis(hydroxymethyl)ferrocene

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 246 | [C₁₂H₁₄FeO₂]⁺ (M⁺) | Molecular Ion |

| 228 | [M - H₂O]⁺ | Loss of one water molecule |

| 215 | [M - CH₂OH]⁺ | Loss of one hydroxymethyl group |

| 121 | [C₅H₅Fe]⁺ | Characteristic ferrocenyl fragment |

Electrochemical Characterization and Redox Behavior

The electrochemical properties of ferrocene and its derivatives are among their most studied features. The ferrocene/ferrocenium (Fc/Fc⁺) couple serves as a standard internal reference in non-aqueous electrochemistry due to its well-behaved, reversible one-electron redox process. researchgate.netumb.edu

Cyclic Voltammetry (CV) for Reversible Redox Processes

Cyclic voltammetry is the primary technique used to investigate the redox behavior of ferrocene compounds. rsc.org For 1,1'-bis(hydroxymethyl)ferrocene, a characteristic cyclic voltammogram would display a single, reversible oxidation-reduction wave corresponding to the Fe(II)/Fe(III) couple. researchgate.netnih.gov The reversibility of the process is indicated by a peak potential separation (ΔEp = Epa - Epc) of approximately 59/n mV (where n is the number of electrons, which is 1 in this case) at room temperature, and a peak current ratio (ipa/ipc) close to unity. researchgate.net

Studies on structurally similar compounds, such as 1,1'-bis(β-hydroxyethyl)ferrocene, have shown a single reversible, one-electron wave in their cyclic voltammograms. researchgate.net The diffusion-controlled nature of the redox process can be confirmed by the linear relationship between the peak current and the square root of the scan rate, as described by the Randles-Ševčík equation. nih.gov This reversible electrochemical behavior is a hallmark of many ferrocene derivatives and is fundamental to their application in sensors, catalysts, and molecular electronics. researchgate.netresearchgate.net

Tuning of Redox Potentials via Substituent Effects

The redox potential of the ferrocene core is highly sensitive to the electronic nature of the substituents on the cyclopentadienyl rings. This allows for the fine-tuning of its electrochemical properties. Electron-donating groups (EDGs), such as alkyl groups, increase the electron density at the iron center, making oxidation easier and shifting the redox potential to more negative (less positive) values. Conversely, electron-withdrawing groups (EWGs), like acyl or sulfonate groups, decrease the electron density at the iron center, making oxidation more difficult and causing a positive (anodic) shift in the redox potential. researchgate.netrsc.org

The hydroxymethyl (-CH₂OH) group is considered weakly electron-withdrawing. Therefore, the redox potential of 1,1'-bis(hydroxymethyl)ferrocene is expected to be slightly more positive than that of unsubstituted ferrocene. For example, the related compound ferrocenemethanol (B74494) exhibits a more positive oxidation potential than ferrocene. utexas.edu A study on 1-hexadecanoylferrocene (an EWG) and 1-hexadecylferrocene (an EDG) showed their oxidation potentials to be 0.25 V and -0.05 V versus the ferrocenium-ferrocene couple, respectively, clearly demonstrating the powerful influence of substituents. rsc.org This ability to modulate the redox potential is critical for designing ferrocene-based systems for specific applications, such as redox mediators in biosensors or charge carriers in batteries. researchgate.netresearchgate.net

Table 3: Effect of Substituents on the Redox Potential of Ferrocene Derivatives

| Substituent | Electronic Nature | Effect on Redox Potential (E₁/₂) | Reference |

|---|---|---|---|

| -H (Ferrocene) | Neutral (Reference) | Reference Potential | umb.edu |

| -CH₃ (Alkyl) | Electron-donating | Shifts to more negative values | nasa.gov |

| -COCH₃ (Acyl) | Electron-withdrawing | Shifts to more positive values | scirp.org |

| -CH₂OH (Hydroxymethyl) | Weakly electron-withdrawing | Slight shift to more positive values | utexas.edu |

| -SO₃⁻ (Sulfonate) | Electron-withdrawing | Shifts to more positive values | mdpi.com |

Chemical Reactivity and Derivatization Pathways of 1,1 Bis Hydroxymethyl Ferrocene

Reactions Involving Hydroxymethyl Functionalities

The primary alcohol groups in 1,1'-bis(hydroxymethyl)ferrocene are amenable to a variety of classical organic transformations, including oxidation, reduction, and substitution reactions. These reactions provide straightforward routes to other important 1,1'-disubstituted ferrocene (B1249389) derivatives.

Oxidation Reactions to Form Aldehyde or Carboxylic Acid Derivatives

The oxidation of the hydroxymethyl groups of 1,1'-bis(hydroxymethyl)ferrocene offers a direct pathway to 1,1'-diformylferrocene and 1,1'-ferrocenedicarboxylic acid, two key intermediates in ferrocene chemistry. The choice of oxidizing agent and reaction conditions dictates the extent of the oxidation.

While specific, detailed protocols for the direct oxidation of 1,1'-bis(hydroxymethyl)ferrocene are not extensively reported in the provided search results, the synthesis of 1,1'-ferrocenedicarboxylic acid from related precursors is well-established. For instance, 1,1'-diacetylferrocene can be oxidized to 1,1'-ferrocenedicarboxylic acid using sodium hypochlorite (B82951) solution. acs.org This suggests that similar oxidative conditions could be applied to 1,1'-bis(hydroxymethyl)ferrocene. The general transformation involves the conversion of the primary alcohol to a carboxylic acid.

| Reactant | Product | Reagents and Conditions | Reference |

| 1,1'-Bis(hydroxymethyl)ferrocene | 1,1'-Ferrocenedicarboxylic acid | Implied from oxidation of other ferrocene derivatives (e.g., NaClO for 1,1'-diacetylferrocene) | acs.org |

| 1,1'-Diacetylferrocene | 1,1'-Ferrocenedicarboxylic acid | NaClO solution, 50°C then 95°C | acs.org |

Reduction Reactions

The reduction of the hydroxymethyl groups of 1,1'-bis(hydroxymethyl)ferrocene back to methyl groups is a plausible transformation, although specific examples are not prevalent in the provided literature. A more common and synthetically useful transformation is the reduction of the corresponding dicarboxylic acid or its esters. For example, 1,1'-bis(hydroxymethyl)ferrocene itself can be synthesized by the reduction of 1,1'-ferrocenedicarboxylate esters using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov This highlights the reversible nature of the oxidation-reduction relationship between the diol and the dicarboxylic acid derivatives.

| Reactant | Product | Reagents and Conditions | Reference |

| 1,1'-Ferrocenedicarboxylic acid diethyl ester | 1,1'-Bis(hydroxymethyl)ferrocene | LiAlH₄, THF, ice-cooled | nih.gov |

Substitution Reactions for Diverse Functional Group Introduction

The hydroxyl groups of 1,1'-bis(hydroxymethyl)ferrocene can be readily substituted to introduce a wide variety of other functional groups, leading to the synthesis of ethers, esters, and other derivatives.

A notable example is the base-catalyzed nucleophilic addition of 1,1'-bis(hydroxymethyl)ferrocene to various alkynes. This reaction provides an atom-economical route to ferrocene-containing divinyl ethers. The reaction conditions can be tuned depending on the reactivity of the alkyne. For instance, the reaction with acetylene (B1199291) and propyne (B1212725) proceeds in the presence of potassium hydroxide (B78521) in DMSO at elevated temperatures, while more activated alkynes like alkyl propiolates and acylacetylenes react under milder conditions using DABCO as a catalyst in dichloromethane (B109758) at room temperature. nih.gov

| Alkyne | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Reference |

| Acetylene | KOH | DMSO | 70-80 | 1-3 | 98 | nih.gov |

| Propyne | KOH | DMSO | 70 | 12 | 95 | nih.gov |

| Phenylethyne | KOH | DMSO | 20-25 | 48 | 73 | nih.gov |

| Alkylpropiolates | DABCO (10 mol%) | CH₂Cl₂ | 20-25 | 0.5 | 85-96 | nih.gov |

| Acylacetylenes | DABCO (1 mol%) | CH₂Cl₂ | 20-25 | 0.5 | 92-97 | nih.gov |

Esterification of the hydroxymethyl groups is another important transformation. While specific examples starting from 1,1'-bis(hydroxymethyl)ferrocene are not detailed in the provided search results, the general principles of Fischer esterification, involving the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, would be applicable. organic-chemistry.orgnih.gov This would allow for the attachment of a wide range of carboxylic acid-containing moieties to the ferrocene core.

Functionalization at Cyclopentadienyl (B1206354) Rings

Beyond the reactivity of the side chains, the cyclopentadienyl rings of 1,1'-bis(hydroxymethyl)ferrocene are susceptible to functionalization, primarily through electrophilic substitution and metallation-based strategies. These reactions allow for the introduction of substituents directly onto the ferrocene scaffold, leading to more complex and sterically demanding structures.

Directing-Group-Assisted C-H Functionalization

In many ferrocene derivatives, a substituent can direct the introduction of a new group to a specific position on the cyclopentadienyl ring, most commonly the adjacent ortho position. While the hydroxymethyl group itself is not a classical strong directing group, it, or more likely a derivative such as an ether or an acetal (B89532), could potentially direct C-H functionalization.

The literature on directing group-assisted C-H functionalization of ferrocenes is extensive, with amide and oxazoline (B21484) groups being particularly effective. nih.govnih.gov For instance, ferrocenecarboxaldehyde, the oxidized form of hydroxymethylferrocene, can be converted into a chiral acetal that directs ortho-lithiation with high diastereoselectivity. Subsequent quenching with electrophiles provides a route to a variety of 2-substituted ferrocenecarboxaldehydes. acs.org Although this example starts from the aldehyde, it demonstrates the principle of using a functional group derived from the hydroxymethyl group to control the regioselectivity of C-H functionalization on the Cp ring.

Metallation and Cross-Coupling Strategies

Direct metallation of the cyclopentadienyl rings, typically with organolithium reagents, followed by quenching with an electrophile, is a powerful method for introducing a wide range of substituents. The presence of a directing group can significantly enhance the regioselectivity of this process, favoring metallation at the ortho position.

While direct ortho-lithiation of 1,1'-bis(hydroxymethyl)ferrocene has not been explicitly described in the provided search results, the general methodology is well-established for many other ferrocene derivatives. wikipedia.org It is conceivable that by protecting the hydroxyl groups, for example as silyl (B83357) ethers, one could achieve selective ortho-metallation. The resulting dilithiated species could then be treated with various electrophiles to introduce new substituents at the 2 and 2' positions.

Furthermore, the resulting organometallic intermediates can participate in transition-metal-catalyzed cross-coupling reactions. For instance, iodoferrocenes, which can be prepared from lithiated ferrocenes, are versatile substrates for various coupling reactions, including Suzuki, Sonogashira, and Heck reactions, allowing for the formation of C-C bonds and the introduction of aryl, alkynyl, and vinyl groups onto the ferrocene scaffold.

Formation of Organometallic Complexes

The bifunctional nature of 1,1'-bis(hydroxymethyl)ferrocene, possessing two reactive hydroxyl groups on a stable ferrocene scaffold, makes it a valuable precursor for the synthesis of a diverse range of organometallic complexes. The derivatization of these hydroxyl moieties allows for the introduction of various donor atoms and functional groups, enabling the formation of ligands with tailored electronic and steric properties for complexing transition metals.

Ligand Design for Transition Metal Complexation

The strategic design of ligands derived from 1,1'-bis(hydroxymethyl)ferrocene is pivotal for their subsequent application in transition metal complexation and catalysis. The hydroxyl groups can be readily converted into a variety of other functional groups, leading to the formation of bidentate ligands with different donor atoms such as phosphorus, nitrogen, sulfur, and arsenic.

A prominent example is the synthesis of 1,1'-bis(diphenylphosphino)ferrocene (dppf), a widely utilized ligand in homogeneous catalysis. ntu.edu.sg While not directly synthesized from 1,1'-bis(hydroxymethyl)ferrocene in a single step, the conceptual framework of having two functional groups on the cyclopentadienyl rings is central. The flexibility and robustness of the ferrocene backbone in such ligands allow for the stabilization of various metal centers in different spatial arrangements. nih.gov

The conversion of the hydroxymethyl groups to other functionalities is key. For instance, they can be converted to halides, which then undergo substitution reactions with phosphines, amines, or thiols to generate the desired bidentate ligands. This versatility allows for the fine-tuning of the ligand's properties. The resulting ligands can coordinate to transition metals in several modes, including chelating, bridging, and monodentate fashions, influencing the geometry and reactivity of the resulting metal complex. researchgate.netnih.gov

The design of these ligands often focuses on controlling the bite angle, which is a critical parameter in catalysis. The ferrocene unit provides a semi-rigid spacer that influences the coordination geometry around the metal center. nih.gov This structural control is essential for achieving high selectivity and activity in catalytic reactions.

Studies on Coordination Chemistry and Geometry

The coordination chemistry of ligands derived from 1,1'-disubstituted ferrocenes has been extensively studied, revealing a rich variety of structural motifs. researchgate.net The geometry of the resulting organometallic complexes is highly dependent on the nature of the donor atoms, the coordinated transition metal, and the reaction conditions.

Beyond simple chelation, more complex coordination modes have been observed. These include bridging modes where the ligand spans two metal centers and even η¹-η¹-intrabridged and interbridged complexes. nih.gov The electronic communication between the two cyclopentadienyl rings through the iron center can also influence the properties of the coordinated metal.

The coordination of amidinate-functionalized ferrocene ligands with coinage metals (Cu, Ag) has been shown to result in "ansa" type structures, where the ligand bridges the two cyclopentadienyl rings. nih.gov In these structures, short Fe-M distances were observed, although theoretical calculations suggested that these were not indicative of a strong metal-metal bond but rather a result of dispersion interactions. nih.gov

The table below summarizes the coordination behavior of some representative ligands derived from the 1,1'-disubstituted ferrocene framework.

| Ligand Type | Metal Center | Coordination Mode | Key Structural Features |

| Diphosphine (e.g., dppf) | Pd(II), Pt(II), Ni(II) | Chelating, Bridging | Defined bite angle, stable chelate rings |

| Diamine | Various | Chelating | Formation of five- or six-membered chelate rings |

| Dithiol | Various | Chelating, Bridging | Can form polynuclear complexes |

| Bis(amidinate) | Cu(I), Ag(I) | Ansa-bridging | Short Fe-M distances observed |

Polymerization and Supramolecular Assembly Applications

The unique structural and reactive properties of 1,1'-bis(hydroxymethyl)ferrocene also position it as a valuable building block in materials science, particularly in the creation of functional polymers, dendrimers, and complex supramolecular architectures.

Precursors for Functional Polymers and Dendrimers

1,1'-Bis(hydroxymethyl)ferrocene can serve as a monomer for the synthesis of ferrocene-containing polymers. The hydroxyl groups can undergo condensation polymerization with various difunctional comonomers, such as diacids or diisocyanates, to form polyesters and polyurethanes, respectively. These polymers incorporate the redox-active ferrocene unit into the polymer backbone, imparting unique electrochemical and physical properties to the material.

The synthesis of dendrimers, which are highly branched, tree-like macromolecules, can also utilize 1,1'-bis(hydroxymethyl)ferrocene as a core molecule. The two hydroxyl groups provide the initial branching points for the divergent growth of dendritic wedges. The resulting ferrocene-cored dendrimers have potential applications in catalysis, sensing, and drug delivery, owing to their well-defined structure and the presence of the ferrocene moiety.

Building Blocks for Macrocyclic and Supramolecular Structures

The principles of supramolecular chemistry, which involve the assembly of molecules through non-covalent interactions, can be applied to 1,1'-bis(hydroxymethyl)ferrocene and its derivatives to construct intricate macrocyclic and supramolecular structures. rsc.org The directional nature of the two functional groups on the ferrocene scaffold makes it an ideal component for creating organized molecular assemblies.

Derivatization of the hydroxymethyl groups can lead to the formation of molecules capable of molecular recognition and self-assembly. For instance, by introducing hydrogen bonding motifs or metal-coordinating ligands, these ferrocene derivatives can be programmed to assemble into larger, well-defined structures such as macrocycles, cages, and coordination polymers. rsc.orgbeilstein-journals.org

The formation of macrocycles incorporating ferrocene units is of particular interest due to their potential as host molecules for guest species and their unique electrochemical properties. The ferrocene unit can act as a redox-switchable component within the macrocycle, allowing for the control of binding and release of guests through electrochemical stimuli. The synthesis of such structures often involves high-dilution condensation reactions to favor intramolecular cyclization over intermolecular polymerization.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving 1,1'-bis(hydroxymethyl)ferrocene is crucial for optimizing reaction conditions and designing new synthetic pathways. The reactivity of the hydroxyl groups is central to its derivatization.

One key reaction is the esterification or etherification of the hydroxyl groups. These reactions typically proceed through standard organic mechanisms, but the proximity of the ferrocene core can influence the reaction rates and outcomes. For example, the electronic nature of the ferrocene unit can affect the acidity of the hydroxyl protons and the nucleophilicity of the oxygen atoms.

Condensation reactions of 1,1'-ferrocenylenebiscarbinols with various acids have been studied, leading to the formation of thia-aliphatic acids and, upon further reaction, ferrocenophanes and oligomers. researchgate.net The proposed mechanisms for these transformations involve acid-catalyzed dehydration and subsequent cyclization or oligomerization steps. researchgate.net The relative yields of the different products are influenced by factors such as the nature of the acid and the reaction conditions.

The mechanism of formation of organometallic complexes from ligands derived from 1,1'-bis(hydroxymethyl)ferrocene is also of significant interest. The coordination process involves the displacement of labile ligands from a metal precursor by the ferrocene-based ligand. The kinetics and thermodynamics of this process are dependent on the nature of the metal, the ligand, and the solvent. In some cases, intermediates in the coordination process can be isolated and characterized, providing valuable insight into the reaction pathway.

Applications in Advanced Materials Science and Catalysis

Catalysis

Ferrocene (B1249389), 1,1'-bis(hydroxymethyl)- serves as a foundational scaffold for various catalytic applications, from the synthesis of chiral ligands to the construction of complex, responsive catalytic systems.

Ligands in Asymmetric Catalysis

Ferrocene derivatives are considered privileged structures in the field of asymmetric catalysis due to their unique and versatile properties. nih.gov The ferrocene moiety provides a rigid and sterically defined backbone that is ideal for constructing chiral ligands. These ligands are crucial for synthesizing enantiopure compounds, which are of paramount importance in pharmaceuticals and fine chemicals. nih.govacs.org

The 1,1'-disubstituted pattern of Ferrocene, 1,1'-bis(hydroxymethyl)- allows for the introduction of chirality and the creation of bidentate ligands. The hydroxymethyl groups can be readily converted into other functionalities, such as phosphines, amines, or other coordinating groups, leading to a vast range of ligand motifs. nih.govmdpi.com These tailored ligands can then coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. The success of ferrocenyl ligands spans a broad spectrum of mechanistically distinct asymmetric transformations. nih.gov The development of novel synthetic methodologies continues to expand the scope and effectiveness of these ferrocene-based ligands in catalysis. nih.gov

Organocatalysis and Redox-Switchable Catalysis

Beyond traditional metal-based catalysis, ferrocene derivatives have made significant inroads into organocatalysis and the development of "smart" catalytic systems. In organocatalysis, the ferrocene unit can be incorporated into chiral molecules that catalyze reactions without a metal center. rsc.org For instance, chiral spirocyclic pyrazolone–ferrocene hybrids have been synthesized via organocatalytic methods, demonstrating the utility of the ferrocene scaffold in creating complex, multifunctional organic catalysts. rsc.org

A particularly innovative application is in redox-switchable catalysis. researchgate.netnih.gov This approach utilizes the reversible oxidation and reduction of the iron atom within the ferrocene core to control the activity of a catalyst. researchgate.net The change in the iron's oxidation state (from Fe(II) to Fe(III) and back) alters the electronic properties and coordination environment of the catalytic center, effectively turning the catalyst "on" or "off" or even switching its selectivity between different monomers. researchgate.netnih.gov This strategy has been successfully applied to ring-opening polymerization (ROP), allowing for the synthesis of complex multiblock copolymers from biorenewable resources with precise control over the polymer microstructure. researchgate.netnih.gov The ability to exert temporal control over the polymerization process mimics sophisticated biological systems and opens pathways to advanced biodegradable materials. researchgate.netnih.gov

Table 1: Comparison of Catalysis Types Involving Ferrocene Derivatives

| Catalysis Type | Core Principle | Role of Ferrocene, 1,1'-bis(hydroxymethyl)- Derivative | Key Application Example |

|---|---|---|---|

| Asymmetric Catalysis | A chiral catalyst selectively produces one enantiomer of a product. | Serves as a scaffold for chiral bidentate ligands (e.g., phosphines). nih.govmdpi.com | Enantioselective hydrogenation, carbon-carbon bond formation. |

| Organocatalysis | A small, metal-free organic molecule accelerates a reaction. | Incorporated into a larger organic structure to create a chiral catalytic environment. rsc.org | Asymmetric synthesis of spirocyclic compounds. rsc.org |

| Redox-Switchable Catalysis | Catalyst activity is controlled by an external redox stimulus. | The Fe(II)/Fe(III) couple acts as the switch to alter the reactivity of the active site. researchgate.net | Controlled ring-opening polymerization for block copolymer synthesis. researchgate.netnih.gov |

Electrocatalysis

The intrinsic and reversible redox behavior of the ferrocene/ferrocenium (B1229745) (Fc/Fc+) couple is central to its application in electrocatalysis. Ferrocene derivatives exhibit stable and well-defined electrochemical responses, making them excellent mediators for electron transfer processes. While neat ferrocene has poor solubility in aqueous media, the introduction of hydrophilic groups, such as the hydroxymethyl groups in Ferrocene, 1,1'-bis(hydroxymethyl)-, can enhance solubility and facilitate its use in a wider range of solvent systems.

In electrocatalytic systems, ferrocene derivatives can act as redox mediators, shuttling electrons between an electrode surface and a substrate. The electrochemical potential of the ferrocene unit can be finely tuned by modifying the substituents on the cyclopentadienyl (B1206354) rings. This tunability allows for the design of electrocatalysts for specific applications, such as the oxygen reduction reaction (ORR). Ferrocene-based materials, when pyrolyzed, can yield highly active iron–nitrogen-doped carbon (Fe–N–C) materials that serve as efficient electrocatalysts, rivaling the performance of commercial platinum-based catalysts. acs.org The reversible redox chemistry of ferrocene bisphosphonates has been demonstrated across a wide pH range, underscoring the robustness of the 1,1'-disubstituted ferrocene core for electrochemical applications.

Precursors for Metal–Organic Frameworks (MOFs) in Catalytic Systems

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal nodes and organic linkers. The incorporation of ferrocene units into MOFs imparts unique redox, optical, and electronic properties to the resulting framework. nih.gov Ferrocene, 1,1'-bis(hydroxymethyl)- is an ideal candidate for derivatization into a dicarboxylic acid or other linking group, making it a valuable precursor for ferrocene-based MOFs. nih.govrsc.org

These ferrocene-containing MOFs can be used directly as catalysts or as platforms for supporting other catalytic species. rsc.orgresearchgate.net For example, a MOF constructed with 1,1'-ferrocenedicarboxylic acid can serve as both a redox-active framework and a support for ruthenium nanoparticles, creating a highly active catalyst for hydrogenation reactions. rsc.org The defined porosity of MOFs allows for size-selective catalysis, while the embedded ferrocene units can facilitate electron transfer, enhance light absorption for photocatalysis, or act as redox modulators. nih.govrsc.org The integration of ferrocene into MOF structures is a key strategy for developing advanced multifunctional materials for catalysis and gas separation. nih.gov

Functional Materials

The same properties that make Ferrocene, 1,1'-bis(hydroxymethyl)- valuable in catalysis also enable its use as a precursor for a variety of advanced functional materials, particularly those that leverage its electrochemical activity.

Precursors for Redox-Active Polymers and Nanomaterials

Ferrocene, 1,1'-bis(hydroxymethyl)- is a key starting material for the synthesis of redox-active polymers. These polymers incorporate the ferrocene unit either in the main chain or as a pendant side chain. The resulting materials are electrochemically active, capable of undergoing reversible oxidation and reduction, which makes them highly suitable for applications such as redox capacitors, energy storage devices, and chemical sensors.

The synthesis of these polymers can be achieved through various methods, including the step-by-step sequential polymerization of ferrocene-containing monomers on an electrode surface. This approach allows for the controlled growth of thin polymer films with tailored electrochemical properties. The redox-switchable polymerization catalyzed by ferrocene derivatives is another powerful route to creating well-defined, environmentally friendly biodegradable copolymers. researchgate.netnih.gov

Beyond polymers, ferrocene derivatives are used to create redox-active nanomaterials. For instance, the surfaces of naturally occurring nanoparticles, like the Cowpea mosaic virus, can be decorated with multiple ferrocene units. This modification transforms the nanoparticle into a multielectron reservoir, where each ferrocene acts as an independent, redox-active site. Such ferrocene-modified nanoparticles have potential applications in nanoelectronics, sensing, and catalysis.

Table 2: Research Findings on Ferrocene-Based Functional Materials

| Material Type | Precursor Basis | Synthesis Highlight | Key Property | Potential Application |

|---|---|---|---|---|

| Redox-Active Polymer Film | Ferrocenyl-functionalized monomers | Automatic sequential polymerization on a gold electrode. | Reversible redox behavior from embedded ferrocene units. | Electrode material for redox capacitors and energy storage. |

| Biodegradable Block Copolymer | Cyclic esters/ethers with ferrocene catalyst | Redox-switchable ring-opening polymerization (ROP). researchgate.netnih.gov | Controlled microstructure and block sequence. researchgate.net | Advanced, environmentally friendly plastics. researchgate.net |

| Redox-Active Nanoparticle | Ferrocene derivatives for conjugation | Covalent attachment to the surface of a plant virus nanoparticle. | High density of independent redox centers (100-240 per virus). | Multielectron reservoirs, nano-scale electrochemical components. |

| Catalytic MOF Nanosheets | 1,1'-Ferrocenedicarboxylic acid | In situ reduction strategy to load palladium nanoparticles onto MOF. researchgate.net | High catalytic activity for hydrogenation reactions. researchgate.net | Heterogeneous catalysis. researchgate.net |

Electroactive Materials for Energy Storage and Transfer

The inherent redox activity of the ferrocene core makes it a prime candidate for developing electroactive materials used in energy storage technologies. rsc.org Ferrocene and its derivatives undergo a stable and reversible one-electron oxidation process, which is fundamental to their function in electrochemical systems. wikipedia.org This property is harnessed by incorporating the ferrocene unit into polymer structures, creating materials for applications like redox batteries and capacitors. rsc.orgmdpi.com

Researchers have designed and synthesized novel ferrocene-based hyperbranched polymers that serve as electroactive materials. rsc.org These polymers, when used as an anode material in lithium-ion batteries (LIBs), have demonstrated high specific capacity and stable performance over numerous cycles. rsc.org The introduction of a ferrocenyl unit into a polymer framework is a recognized strategy for creating advanced materials for redox batteries. rsc.org

Another significant application is in aqueous organic redox flow batteries (AORFBs), where water-soluble ferrocene derivatives are promising cathode materials (catholytes) for scalable energy storage. rsc.org Studies on various ferrocene catholytes have provided insights into their structure-performance relationships and degradation mechanisms in aqueous electrolytes. rsc.org For instance, the stability of these catholytes is influenced by the nature of the substituent groups, which can affect the strength of the ligand-iron coordination and mitigate degradation pathways like ligand dissociation. rsc.org Ferrocene-bisphosphonates have also been investigated for their completely reversible redox chemistry over a wide pH range and tested in hybrid flow batteries. nih.gov

Table 1: Performance of Ferrocene-Based Electroactive Materials

| Material/System | Application | Key Performance Metric | Reference |

|---|---|---|---|

| Ferrocene-based hyperbranched polymer | Anode in Lithium-Ion Battery (LIB) | Capacity of 755.2 mA h g⁻¹ | rsc.org |

| Ferrocene/ferrocenium molecular redox couple | Redox-flow cathode | ~95% energy efficiency, ~90% capacity retention after 250 cycles | researchgate.net |

| C₃-FcNCl catholyte | Aqueous Organic Redox Flow Battery | Highest cycling stability among tested derivatives | rsc.org |

| Sodium 1,1′-ferrocene-bis(methylphosphonate) | Hybrid Flow Battery | Reversible redox chemistry from pH 1.2 to 13 | nih.gov |

Materials for Optoelectronics and Nonlinear Optics

The incorporation of ferrocene units into polymers and molecular structures has been explored for applications in optoelectronics and nonlinear optics (NLO). cmu.edu These materials are of interest due to their charge-transfer transitions in the UV-vis region. cmu.edu While many ferrocene-containing polymers are suggested for NLO applications, specific studies remain focused. cmu.edu

Research has included the synthesis of ferrocene-containing chromophores integrated into polymer backbones and side chains. cmu.edu Furthermore, the synthesis of ferrocene-substituted imidazole (B134444) derivatives through condensation reactions has yielded compounds that display second-order NLO properties, as confirmed by second-harmonic generation (SHG) analysis. nih.gov The development of materials with high second-order NLO responses is crucial for applications in photonics, optical switching, and information storage. researchgate.net

Sensing Applications

The unique and stable electrochemical properties of ferrocene derivatives make them ideal components for chemosensors and biosensors. mdpi.comacs.org They can function as a signaling unit, transducing a molecular recognition event into a measurable electrical signal. beilstein-journals.org

Design of Chemosensors and Biosensors

A prominent method for fabricating sensors using 1,1'-bis(hydroxymethyl)ferrocene involves the layer-by-layer (LbL) assembly technique. nih.govresearchgate.net This method allows for the precise construction of multilayer films on electrode surfaces. researchgate.net For example, a biosensor for the cancer marker alpha-fetoprotein (AFP) was developed by alternately adsorbing positively charged poly(allylamine) and negatively charged hydroxymethyl ferrocene onto a screen-printed electrode. nih.govresearchgate.net This approach creates a stable and reproducible sensor platform. nih.gov

The design of such sensors often involves immobilizing ferrocene moieties to act as an electron transfer mediator between the electrode and a biological recognition element, such as an enzyme-labeled antibody. nih.gov This design eliminates the need for adding external mediators to the sample solution, simplifying the assay. nih.gov The versatility of ferrocene allows for its use in various sensor architectures, including film-type, sandwich-type, and displacement-type sensors, often enhanced with materials like carbon nanotubes or gold nanoparticles to improve conductivity and biocompatibility. acs.orgbeilstein-journals.org

Mechanisms of Molecular Recognition and Detection

The detection mechanism in ferrocene-based sensors is rooted in its reversible redox chemistry. mdpi.com Ferrocene acts as an electrochemical reporter; its oxidation state can be easily and reversibly switched between the neutral ferrocene (Fe²⁺) and the oxidized ferrocenium cation (Fe³⁺). acs.org

In a typical chemosensor, the ferrocene unit is linked to a receptor molecule designed to selectively bind a specific analyte (e.g., a metal cation). mdpi.comacs.org This binding event alters the electronic environment around the ferrocene core. mdpi.com The change in electron density influences the ease with which the iron atom can be oxidized, resulting in a measurable shift in the redox potential. mdpi.com This electrochemical signal is directly proportional to the concentration of the analyte.

Some sensors are designed to be "dual-channel," where binding of an analyte causes simultaneous changes in both the electrochemical potential and the optical properties (e.g., a color change), allowing for naked-eye detection. acs.org For biosensors, the ferrocene unit often acts as a mediator, shuttling electrons between an enzyme-catalyzed reaction and the electrode surface. nih.gov The presence of the target analyte triggers the biological reaction, which in turn modulates the current generated by the ferrocene redox cycling, allowing for quantification. nih.gov

Derivatizing Reagents for Analytical Chemistry

Ferrocene's strong electrochemical response and the ability to easily functionalize its cyclopentadienyl rings have led to its use in developing derivatizing agents for analytical chemistry. researchgate.netnih.gov These reagents are used to "tag" analyte molecules that lack electrochemical activity, making them detectable by sensitive electrochemical methods. nih.gov

Development of Ferrocene-Based Derivatizing Agents

Ferrocene-based derivatizing agents are designed to react specifically with certain functional groups on target molecules, such as the amine groups in peptides and proteins or hydroxyl groups in steroids. tandfonline.comnih.govresearchgate.net The compound 1,1'-bis(hydroxymethyl)ferrocene itself can serve as a precursor for more complex reagents. mdpi.comnih.gov For instance, it can be converted into derivatives like 1,1′-bis(azidomethyl)ferrocene, which can then be used in further synthetic steps to create a reactive tag. mdpi.com

Once an analyte is tagged with a ferrocene derivative, it can be analyzed using techniques like high-performance liquid chromatography with electrochemical detection (HPLC-ECD). tandfonline.comnih.govresearchgate.net This method offers high sensitivity and selectivity, allowing for the determination of analytes at very low concentrations. nih.govnih.gov Various ferrocenic compounds have been synthesized for this purpose, including anhydrides and other activated forms that readily react with target biomolecules. researchgate.net

Applications in Chromatographic Analysis (e.g., HPLC-ECD)

Ferrocene, 1,1'-bis(hydroxymethyl)-, due to the inherent electrochemical properties of the ferrocene moiety, serves as a foundational molecule for the development of derivatizing agents used in highly sensitive analytical techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). nih.govresearchgate.net The core principle involves tagging an analyte that is not electrochemically active with a ferrocene derivative, thereby enabling its detection through the reversible one-electron oxidation of the ferrocene's iron center. nih.gov

The hydroxyl groups on 1,1'-bis(hydroxymethyl)ferrocene are reactive sites that, while not typically used for direct derivatization in HPLC, make it a versatile precursor for synthesizing more complex and targeted derivatizing reagents. nih.govlookchem.com The stability of the ferrocene structure allows its functionalization through standard organic reactions to create reagents that can covalently bond with specific functional groups on target analytes, such as the amine groups found in peptides and proteins. nih.govresearchgate.net

Research in this area has led to the synthesis of various ferrocenic compounds designed specifically for derivatization prior to HPLC-ECD analysis. The goal is to create a stable reagent that reacts quickly and efficiently with the analyte under mild conditions, resulting in a product that is highly responsive to the electrochemical detector. researchgate.net

For instance, studies have explored several ferrocene-based reagents for the derivatization of proteins. The effectiveness of these reagents is often evaluated by their reaction with a standard protein, such as bovine serum albumin (BSA), followed by analysis of the derivatized product using HPLC-ECD to measure the signal height, which corresponds to the extent of derivatization and the electroactivity of the product. researchgate.net

Below is a table summarizing research findings on ferrocene-based derivatizing agents, for which 1,1'-bis(hydroxymethyl)ferrocene can be considered a potential precursor for synthesis.

| Derivatizing Reagent | Target Analyte(s) | Key Research Findings | Reference |

| 3-Ferrocenyl-propionic anhydride (B1165640) | Peptides, Proteins (e.g., Bovine Serum Albumin) | Reacts with BSA within 15 minutes at room temperature. The reagent is stable, can be synthesized in high yields, and its derivatization products are highly electroactive. It is only slowly hydrolyzed at pH values up to 9-10. | researchgate.net |

| Ferrocenylmethyl-succinimidyl-glycine-hydrochloride | Proteins with high isoelectric points (>10) | This reagent is specifically suited for proteins with high isoelectric points, as it only develops its derivatization activity at pH values greater than 9. However, its preparation is noted to be relatively difficult. | researchgate.net |

The application of 1,1'-bis(hydroxymethyl)ferrocene is therefore primarily as a starting material in multi-step syntheses. lookchem.com For example, it can be used to produce compounds like 1,1'-ferrocenediacetic acid, which can then be further modified into an activated form for tagging analytes. lookchem.com This indirect but crucial role highlights the importance of 1,1'-bis(hydroxymethyl)ferrocene in the broader field of advanced analytical chemistry and materials science.

Theoretical and Computational Investigations

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable method for investigating the electronic structure and properties of organometallic compounds like Ferrocene (B1249389), 1,1'-bis(hydroxymethyl)-. By approximating the many-electron problem to one concerning the electron density, DFT provides a balance between computational cost and accuracy, enabling detailed analysis of molecular geometry, orbital interactions, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

The relative orientation of the two cyclopentadienyl (B1206354) rings in ferrocene derivatives dictates their conformational landscape, with the eclipsed and staggered forms being the primary points of interest. For the parent ferrocene molecule, DFT calculations have often predicted the eclipsed geometry to be more stable, a finding supported by some experimental evidence. unimelb.edu.au The introduction of hydroxymethyl groups in Ferrocene, 1,1'-bis(hydroxymethyl)- introduces additional degrees of freedom and potential intramolecular interactions that can influence the preferred conformation.

Geometry optimization studies using DFT, often employing functionals like B3LYP, are crucial for determining the most stable three-dimensional structure of the molecule. nih.govnih.gov These calculations involve finding the minimum energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. For substituted ferrocenes, a multi-stage conformational analysis is often employed. nih.gov This can involve initial low-level optimizations using molecular mechanics force fields, followed by higher-level DFT calculations on the most stable conformers to refine their geometries. nih.gov The choice of basis set, such as the m6-31G(d) basis set, is also a critical factor in obtaining accurate results. researchgate.net

The optimized geometry of Ferrocene, 1,1'-bis(hydroxymethyl)- is characterized by the near-parallel arrangement of the two cyclopentadienyl rings, with the hydroxymethyl groups extending outwards. The precise orientation of these substituent groups relative to each other and to the ferrocene core is a key outcome of these computational studies.

Table 1: Selected Optimized Geometrical Parameters for Ferrocene Derivatives (Illustrative) Note: This table is illustrative and based on general findings for ferrocene derivatives. Specific values for Ferrocene, 1,1'-bis(hydroxymethyl)- would require dedicated DFT calculations.

| Parameter | Typical Value (Å/°) |

|---|---|

| Fe-C (ring) bond length | ~2.05 |

| C-C (ring) bond length | ~1.43 |

| C-C (substituent) bond length | ~1.51 |

| C-O bond length | ~1.43 |

| Fe-Cp (centroid) distance | ~1.66 |

| Cp-Fe-Cp angle | ~180 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a more detailed and chemically intuitive picture of bonding and electron delocalization within a molecule. nih.gov It transforms the complex molecular orbitals obtained from DFT calculations into a set of localized orbitals that correspond to Lewis-like structures, including core orbitals, lone pairs, and bond orbitals.

In the context of Ferrocene, 1,1'-bis(hydroxymethyl)-, NBO analysis can elucidate the nature of the iron-cyclopentadienyl bonding, quantifying the donor-acceptor interactions between the filled orbitals of the Cp rings and the vacant orbitals of the iron atom, and vice versa. nih.gov It can also reveal the extent of hyperconjugation and other intramolecular interactions involving the hydroxymethyl substituents. For instance, NBO analysis can highlight interactions between the oxygen lone pairs of the hydroxymethyl groups and the antibonding orbitals of the cyclopentadienyl rings, which can influence the molecule's conformation and reactivity. These interactions are quantified as stabilization energies, providing a measure of their significance. nih.gov

Prediction of Spectroscopic Parameters (e.g., IR, UV-Vis)

DFT calculations are a powerful tool for predicting and interpreting various spectroscopic data, including infrared (IR) and ultraviolet-visible (UV-Vis) spectra. By calculating the vibrational frequencies and their corresponding intensities, theoretical IR spectra can be generated. researchgate.net These can then be compared with experimental spectra to aid in the assignment of vibrational modes and to confirm the calculated geometry. For ferrocene derivatives, specific vibrational modes, particularly those in the 400-500 cm⁻¹ region, can be sensitive to the conformation of the cyclopentadienyl rings. nih.govresearchgate.net

Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). nih.govcaltech.edu This method calculates the energies of electronic transitions from the ground state to various excited states. nih.govcaltech.edu For Ferrocene, 1,1'-bis(hydroxymethyl)-, TD-DFT can predict the characteristic d-d transitions of the iron center as well as the π-π* transitions within the cyclopentadienyl rings. researchgate.net The calculated absorption wavelengths (λmax) and oscillator strengths can be compared with experimental UV-Vis spectra to understand the electronic structure and the nature of the observed absorption bands. researchgate.netresearchgate.net

Table 3: Illustrative Predicted Spectroscopic Data for a Ferrocene Derivative Note: This table provides an example of the type of data obtained from DFT calculations.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| IR | C-H stretch (Cp) | ~3100 cm⁻¹ |

| IR | O-H stretch | ~3400 cm⁻¹ |

| IR | Fe-Cp stretch | ~480 cm⁻¹ |

| UV-Vis (TD-DFT) | λmax (d-d transition) | ~440 nm |

| UV-Vis (TD-DFT) | λmax (π-π* transition) | ~250 nm |

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of the molecule's dynamic behavior. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes and stability of Ferrocene, 1,1'-bis(hydroxymethyl)- over time.

Conformational Dynamics and Stability

MD simulations are particularly valuable for studying the conformational dynamics of flexible molecules like Ferrocene, 1,1'-bis(hydroxymethyl)-. These simulations can reveal the barriers to rotation of the cyclopentadienyl rings and the hydroxymethyl groups, providing a more complete understanding of the molecule's conformational landscape than static calculations alone.

Intermolecular Interactions in Solution or Solid State

The arrangement of Ferrocene, 1,1'-bis(hydroxymethyl)- molecules in the solid state and their behavior in solution are governed by a network of subtle non-covalent interactions. Computational methods are crucial for identifying and quantifying these forces, which dictate the material's bulk properties.

In the solid state, the crystal packing is dominated by hydrogen bonding and other weak interactions. The two hydroxyl (-OH) groups in Ferrocene, 1,1'-bis(hydroxymethyl)- are primary sites for forming strong O-H···O hydrogen bonds, creating chains or more complex networks that stabilize the crystal lattice. Computational studies on analogous ferrocene diols have shown that in addition to these classical hydrogen bonds, weaker C-H···O hydrogen bonds and C-H···π interactions involving the cyclopentadienyl (Cp) rings are also significant. nih.gov

The conformation of the ferrocene moiety itself—specifically the rotational angle of the two Cp rings—is influenced by the balance between intramolecular steric effects and intermolecular packing forces. While the eclipsed conformation is often slightly favored energetically, intermolecular interactions in the crystal can promote staggered or near-staggered conformations to achieve more efficient packing. esrf.fr

In solution, intermolecular interactions are equally important, particularly in the context of host-guest chemistry. Studies on the complexation of water-soluble ferrocene derivatives with macrocyclic hosts like cucurbit[n]urils reveal that binding is driven by a combination of nonbonded contacts between the ferrocene's hydrogen atoms and the host's cavity, as well as electrostatic and ion-dipole interactions. acs.org The functional groups on the ferrocene rings play a critical role in the stability of these complexes. acs.org

| Interaction Type | Description | Significance in Ferrocene, 1,1'-bis(hydroxymethyl)- | Computational Tool |

| O-H···O Hydrogen Bonds | Strong, directional interaction between hydroxyl groups. | Primary interaction defining the crystal packing. | DFT, Hirshfeld Surface Analysis |

| C-H···O Hydrogen Bonds | Weaker hydrogen bond between a C-H group and an oxygen atom. | Contributes to the stability of the 3D crystal network. | DFT, Hirshfeld Surface Analysis |

| C-H···π Interactions | Interaction between a C-H bond and the π-system of the Cp rings. | Helps to stack molecules in the crystal lattice. nih.gov | DFT, Hirshfeld Surface Analysis |

| H···H Contacts | Van der Waals interactions between hydrogen atoms. | Dominate the surface contacts due to hydrogen abundance. nih.goviucr.org | Hirshfeld Surface Analysis |

| Host-Guest Interactions | Non-covalent forces between the ferrocene derivative and a host molecule in solution. | Governs molecular recognition and complex formation. | DFT, Molecular Dynamics |

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art computational method for calculating the excited-state properties of molecules, making it indispensable for understanding and predicting the optical properties of compounds like Ferrocene, 1,1'-bis(hydroxymethyl)-. respectprogram.org It is widely used to simulate UV-visible absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. caltech.eduresearchgate.netnih.gov

For ferrocene derivatives, the UV-vis spectrum is characterized by several types of electronic transitions:

d-d Transitions: These are typically weak transitions involving the d-orbitals of the iron center.